Butyl glycolate

Description

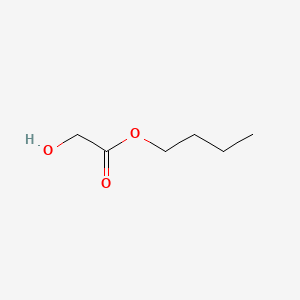

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

butyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRALUHHHDIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044725 | |

| Record name | Butyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7397-62-8 | |

| Record name | Butyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl glycollate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H5QAS0HZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Optimization for Butyl Glycolate

Esterification Reaction Pathways and Mechanism Studies

The synthesis of butyl glycolate (B3277807) is predominantly achieved through esterification, a process that has been the subject of extensive research to enhance efficiency and yield. Both acid-catalyzed and enzymatic routes are prominent in the production of this versatile compound.

Acid-Catalyzed Esterification of Glycolic Acid with Butanol

The Fischer-Speier esterification is a classic and widely employed method for producing butyl glycolate. This reaction involves the treatment of glycolic acid with butanol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism is a series of equilibrium steps that ultimately lead to the formation of the ester and water. masterorganicchemistry.commasterorganicchemistry.com

The key steps in the acid-catalyzed esterification mechanism are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the glycolic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Butanol: The alcohol (butanol) then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com To drive the equilibrium towards the product side, an excess of butanol is often used, and the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

A study on the esterification of glycolic acid with butanol investigated the reaction kinetics using sulfuric acid as a homogeneous catalyst. nih.gov The experiments were conducted at various temperatures (50°C, 60°C, and 70°C) with a butanol to glycolic acid molar ratio of 3. nih.gov The reaction was carried out under reflux for 4 hours. nih.gov

Enzymatic Esterification Approaches and Biocatalysis

In recent years, enzymatic esterification has emerged as a greener and more specific alternative to traditional chemical synthesis. acs.orgmdpi.com This method utilizes lipases as biocatalysts to facilitate the reaction between glycolic acid and butanol. acs.orgubbcluj.ro

Biocatalytic reactions offer several advantages, including:

Milder reaction conditions. nih.gov

Fewer by-products. acs.org

Reduced use of toxic chemical reagents. acs.org

Research has shown that lipases, such as those from Candida antarctica, can effectively catalyze the esterification of glycolic acid. ubbcluj.ro The enzymatic approach can lead to high conversion rates and productivities. ubbcluj.ro The use of whole-cell biocatalysts is also an active area of research, aiming to improve the stability and reusability of the enzymes. acs.org A chemoenzymatic process has been developed for producing high-purity glycolic acid, which can then be esterified. This process uses a nitrilase enzyme to hydrolyze glycolonitrile (B6354644) to ammonium (B1175870) glycolate. rsc.orgresearchgate.net

Industrial-Scale Synthesis Techniques and Process Refinements

On an industrial scale, the synthesis of this compound is optimized for cost-effectiveness, yield, and purity. This involves specific reaction conditions and purification techniques.

Treatment of Sodium Chloroacetate (B1199739) with Butanol

A significant industrial method for producing this compound involves the reaction of sodium chloroacetate with butanol. chemcess.com This process is typically carried out at elevated temperatures, ranging from 125 to 160°C. chemcess.com This method serves as an alternative to the direct esterification of glycolic acid.

Vacuum Distillation for Product Purification

Following the synthesis, purification of this compound is crucial to meet the quality standards for its various applications. Vacuum distillation is a commonly employed technique for this purpose. chemcess.com This method allows for the separation of this compound from unreacted starting materials, byproducts, and the catalyst. patsnap.com Distillation under reduced pressure is particularly important as it lowers the boiling point of the compound, preventing potential thermal degradation. google.com Research has shown that vacuum distillation can increase the purity of this compound to 99 wt.%. nih.govuniv-lille.fr

Process Intensification through Reactive Distillation

Process intensification strategies aim to combine reaction and separation into a single unit operation, leading to significant improvements in efficiency and cost-effectiveness. Reactive distillation (RD) is a prime example of such a strategy and has been explored for the synthesis of this compound. researchgate.netchemicalprocessing.com

In the context of this compound synthesis, reactive distillation involves carrying out the esterification reaction and the separation of the products simultaneously within a distillation column. nih.gov The continuous removal of water, a byproduct of the esterification, from the reaction zone shifts the equilibrium towards the formation of this compound, thereby increasing the conversion and yield. chemicalprocessing.com

Studies have investigated the use of both homogeneous and heterogeneous catalysts in the reactive distillation of glycolic acid with butanol. nih.gov Heterogeneous catalysts, such as cation-exchange acid resins (e.g., Amberlyst), are often preferred as they can be easily separated from the product. nih.gov The design and simulation of reactive distillation columns for this compound production are based on thermodynamic equilibria and reaction kinetics. nih.gov

The following table summarizes key parameters from a study on the reactive distillation of glycolic acid and butanol:

| Parameter | Value | Reference |

| Molar Ratio (Butanol:Glycolic Acid) | 3 | nih.gov |

| Reaction Temperature | 70°C | nih.gov |

| Catalyst (Homogeneous) | H₂SO₄ | nih.gov |

| Catalyst (Heterogeneous) | Amberlyst 15, Amberlyst 16, Amberlyst 36, Nafion, Dowex | nih.gov |

The integration of reaction and separation in a single unit not only enhances the reaction rate and conversion but also leads to energy savings and reduced capital costs. researchgate.net

Thermodynamic Equilibrium Characterization for Reactive Systems

Understanding the thermodynamic equilibrium of the reactive system is fundamental for designing and simulating processes like reactive distillation for this compound production. nih.gov Thermodynamic equilibrium dictates the stable and unchanging properties of a system and is crucial for producing materials with desired characteristics. numberanalytics.com The goal is to minimize the Gibbs free energy, which represents the energy available for work at constant temperature and pressure. numberanalytics.com

For the this compound synthesis system, thermodynamic measurements are essential. nih.gov The vapor pressure of this compound is a key parameter, and its determination allows for the regression analysis of Antoine equation parameters, which relate vapor pressure to temperature. nih.gov In one study, the regressed Antoine parameters (A, B, and C) for this compound were found to be 11.94 ± 0.3, 5140 ± 247, and -30.52 ± 8, respectively. nih.gov

The characterization of thermodynamic equilibrium involves several aspects:

Vapor-Liquid Equilibrium (VLE): This describes the distribution of a chemical species between the vapor and liquid phases. For the butanol-butyl glycolate system, VLE data is used to determine activity coefficients, which are essential for separation and reaction calculations. nih.gov

Liquid-Liquid Equilibrium (LLE): This pertains to the distribution of a chemical species between two immiscible or partially miscible liquid phases. In the context of this compound synthesis, LLE data for the this compound-water system is used to determine binary interaction parameters for thermodynamic models like NRTL and UNIQUAC. nih.gov

Solid-Liquid Equilibrium (SLE): This involves the conditions at which a solid and a liquid phase can coexist. github.io For the synthesis of this compound from glycolic acid (a solid), SLE data, specifically the solubility of glycolic acid in the reaction solvent, is necessary to determine binary interaction parameters. nih.gov

These equilibrium studies provide the foundational data for developing robust thermodynamic models that can accurately predict the behavior of the reactive system, which is critical for process simulation and design. nih.gov

Reaction Kinetics and Equilibrium Constant Determination

The rate at which a reaction proceeds towards equilibrium is described by its kinetics, while the equilibrium constant (Keq) quantifies the composition of the reaction mixture at equilibrium. libretexts.orgupenn.edu There is a direct relationship between reaction kinetics and chemical equilibrium; the equilibrium constant is the ratio of the forward and reverse reaction rate constants. libretexts.org

For the esterification of glycolic acid with butanol to produce this compound, the reaction kinetics can be studied under various conditions, including different temperatures, reactant molar ratios, and catalyst concentrations. frontiersin.org The progress of the reaction is typically monitored by taking samples at regular intervals and analyzing the composition. frontiersin.org

The equilibrium constant is influenced by temperature and the stoichiometry of the reaction. davuniversity.org A large equilibrium constant indicates that the formation of products is favored. upenn.edu In the synthesis of butyl acrylate, a similar esterification reaction, the equilibrium constant was determined through experiments, and the data was used to calculate the standard enthalpy and entropy of the reaction. researchgate.net

A kinetic model, such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, can be used to describe the experimental results of the esterification reaction. researchgate.net This model, along with the determined equilibrium constant, is crucial for simulating and optimizing the reaction process, including advanced configurations like reactive distillation. researchgate.net

Vapor-Liquid, Liquid-Liquid, and Solid-Liquid Equilibrium Investigations for Design

The design of separation and reaction processes, such as reactive distillation for this compound production, relies heavily on a thorough understanding of phase equilibria. nih.gov This includes Vapor-Liquid Equilibrium (VLE), Liquid-Liquid Equilibrium (LLE), and Solid-Liquid Equilibrium (SLE).

Vapor-Liquid Equilibrium (VLE): VLE data for binary systems, such as butanol and this compound, are used to determine activity coefficients. nih.gov These coefficients are crucial for accurately modeling the separation of components in a distillation column. nih.govresearchgate.net Isothermal VLE data can be measured using a recirculating still, and the thermodynamic consistency of the data is verified through various tests. researchgate.netufrn.br

Liquid-Liquid Equilibrium (LLE): In the this compound system, water is a byproduct, leading to the formation of a second liquid phase. Therefore, LLE data for the this compound-water system are essential. nih.gov These data are used to determine the binary interaction parameters for thermodynamic models like NRTL and UNIQUAC, which can then predict the phase behavior. nih.gov Studies have shown that both models can accurately predict the LLE of the this compound-water system over a range of temperatures. nih.gov

Solid-Liquid Equilibrium (SLE): When solid reactants like glycolic acid are used, understanding their solubility in the reaction medium is critical. nih.gov SLE is the state where a solid and liquid phase of a substance coexist. github.io Solubility measurements are performed by creating saturated mixtures at controlled temperatures and analyzing the liquid phase composition. nih.gov This data is used to determine the binary interaction parameters for the solid-liquid system, which are necessary for process design and simulation. nih.gov

Interactive Data Table: Phase Equilibrium Data for this compound System

| Equilibrium Type | System | Temperature Range (°C) | Pressure | Key Finding | Reference |

| Vapor-Liquid | Butanol - this compound | - | Moderate | Determination of activity coefficients. | nih.gov |

| Liquid-Liquid | This compound - Water | 32.05 - 61.15 | Atmospheric | NRTL and UNIQUAC models accurately predict LLE. | nih.gov |

| Solid-Liquid | Glycolic Acid - Solvent | - | - | Determination of solubility for binary interaction parameters. | nih.gov |

Catalysis in this compound Synthesis

Catalysts play a pivotal role in the synthesis of this compound by accelerating the reaction rate. Both homogeneous and heterogeneous catalysts are employed, each with distinct characteristics and applications.

Development and Application of Homogeneous Catalysts

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. numberanalytics.com For the esterification reaction to produce this compound, strong acids like sulfuric acid (H₂SO₄) are commonly used as homogeneous catalysts. frontiersin.org These catalysts are effective in promoting the reaction. frontiersin.org

The development of novel homogeneous catalysts is an active area of research. For instance, in related esterification reactions, ionic liquids have been investigated as both solvents and catalysts, showing potential for improved yields under milder conditions. researchgate.net Organometallic compounds, such as those based on tin, are also widely used as homogeneous catalysts in various organic syntheses due to their good solubility and high selectivity. tib-chemicals.com

While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to contamination and complicate purification processes.

Investigation of Heterogeneous Catalyst Systems (e.g., Kaolin (B608303), Acidified Active Cobalt Sulfate)

Heterogeneous catalysts exist in a different phase from the reactants, often as a solid catalyst in a liquid reaction mixture. numberanalytics.com This characteristic simplifies their separation from the product, making them an attractive alternative to homogeneous catalysts. frontiersin.org

For this compound synthesis, various heterogeneous catalysts have been investigated:

Cation-exchange acid resins: Resins like Amberlyst 15, Amberlyst 16, Amberlyst 36, Nafion, and Dowex have been tested for the esterification of glycolic acid with butanol. frontiersin.org Their performance is often compared to that of homogeneous catalysts like sulfuric acid. frontiersin.org

Kaolin: Kaolinite, a type of clay mineral, can be modified to create a solid acid catalyst. niscpr.res.in Acid activation of kaolin increases the number of acid sites on its surface, thereby enhancing its catalytic activity. niscpr.res.inui.ac.id This makes it a potential low-cost and environmentally friendly catalyst for esterification reactions. niscpr.res.in

Acidified Active Cobalt Sulfate (B86663): While specific studies on acidified active cobalt sulfate for this compound were not found in the provided search results, related research indicates the use of cobalt-based catalysts in hydrogenation reactions of carboxylic acid derivatives. rsc.org For example, cobalt-tin catalysts have shown activity in the hydrogenation of esters. rsc.org

The use of heterogeneous catalysts like modified kaolin offers the advantage of easier separation and potential for reuse, contributing to a more sustainable and economical process. niscpr.res.in

Catalyst Recycling and Deactivation Studies

A key advantage of heterogeneous catalysts is their potential for recycling, which is crucial for reducing waste and production costs. numberanalytics.comnumberanalytics.com Catalyst recycling involves recovering the catalyst after a reaction cycle and reusing it in subsequent batches. catalysis.blog

However, a major challenge in catalyst recycling is deactivation, where the catalyst loses its activity over repeated uses. numberanalytics.com Deactivation can occur through various mechanisms, such as:

Formation of inactive species: In some palladium-catalyzed reactions, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles, leading to a loss of catalytic activity. nih.gov

Carbon deposition: In some processes, carbonaceous materials can deposit on the catalyst surface, blocking active sites. numberanalytics.com

Leaching: The active components of the catalyst may dissolve into the reaction mixture, leading to a gradual loss of activity and potential product contamination.

Studies on catalyst deactivation are essential to understand its causes and develop strategies for reactivation. For example, in a palladium-catalyzed cycloisomerization, in-situ X-ray absorption spectroscopy was used to identify the reduction of Pd(II) as the primary cause of deactivation. nih.gov This understanding allowed for the development of a reactivation protocol involving the oxidation of the inactive Pd(0) back to the active Pd(II) state. nih.gov

For catalysts like tin-functionalized zeolites used in the conversion of glycerol, deactivation has been observed in recycling tests, attributed to the growth of metal particles. rsc.org Addressing these deactivation challenges is critical for the industrial viability of heterogeneous catalytic systems in this compound synthesis.

Strategies for Yield Enhancement and Reaction Control

The efficient synthesis of this compound is crucial for its various industrial applications, including its use as a high-boiling point solvent in paints, coatings, and printing inks. google.comgoogle.com Traditional synthesis often involves the esterification of glycolic acid with butanol. However, optimizing this process for higher yields and better reaction control necessitates advanced strategies to overcome inherent challenges.

Mitigation of Glycolic Acid Self-Polymerization

A significant hurdle in the synthesis of glycolic acid esters is the propensity of glycolic acid to undergo self-esterification, leading to the formation of oligomers and polymers like polyglycolic acid (PGA). chemcess.comuva.nl This side reaction not only reduces the yield of the desired monomeric ester but also complicates the purification process due to the increased viscosity and potential for coking. google.comgoogle.com

Several strategies are employed to mitigate this issue:

Reactive Distillation: This process intensification technique combines the chemical reaction and separation of products in a single unit. researchgate.netuniv-lille.fr By continuously removing the water formed during the esterification of glycolic acid with butanol, the reaction equilibrium is shifted towards the product side, enhancing the yield of this compound. frontiersin.org This method also helps to minimize the residence time of glycolic acid at high temperatures, thereby reducing the likelihood of polymerization. researchgate.netfrontiersin.org

Catalyst Selection: The choice of catalyst plays a pivotal role in controlling the reaction pathways. While traditional acid catalysts like sulfuric acid can be effective, they can also promote polymerization. Research into heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst) and solid superacids, offers a promising alternative. frontiersin.orgpatsnap.comnih.gov These catalysts can provide high activity and selectivity for the desired esterification reaction while minimizing self-polymerization. patsnap.comnih.gov A patent describes a method using a high-activity, recyclable solid catalyst prepared from kaolin and acidified active cobalt sulfate for the esterification of hydroxyacetic acid and n-butanol. patsnap.com

Process Conditions Optimization: Careful control of reaction parameters is essential. This includes maintaining an optimal temperature and pressure to favor esterification over polymerization. For instance, conducting the reaction under vacuum can facilitate the removal of water, driving the reaction forward. chemcess.com The molar ratio of the reactants is also a critical factor; using an excess of butanol can help to maximize the conversion of glycolic acid to its ester. patsnap.comnih.gov

Use of High-Boiling-Point Solvents: The introduction of a high-boiling-point solvent can serve as an azeotropic agent to facilitate water removal or as a solubilizer to maintain a low-viscosity liquid phase. google.com This approach helps to improve heat transfer and prevent the localized overheating that can lead to polymer formation. google.com

Table 1: Comparison of Catalysts in Mitigating Glycolic Acid Self-Polymerization

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Acid Catalysts (e.g., Sulfuric Acid) | High activity, low cost. | Can promote polymerization, difficult to separate from the product, corrosive. nih.gov |

| Heterogeneous Solid Acid Catalysts (e.g., Ion-Exchange Resins) | Easily separable and reusable, can offer high selectivity, less corrosive. patsnap.comnih.gov | May have lower activity than homogeneous catalysts, potential for deactivation. |

| Enzymatic Catalysts | High specificity, mild reaction conditions, environmentally friendly. | Higher cost, potential for denaturation at high temperatures. |

Exploration of Alternative Raw Material Feedstocks (e.g., Glyoxal)

To circumvent the challenges associated with glycolic acid, researchers have explored alternative feedstocks for the production of this compound. Glyoxal (B1671930) has emerged as a particularly promising starting material. google.comgoogle.com

The synthesis of glycolate esters from glyoxal can be achieved through a one-pot reaction in an alcoholic medium. ethz.ch This process involves the Lewis-acid catalyzed isomerization of glyoxal to form the corresponding alkyl glycolate. ethz.ch A Chinese patent details a method for preparing glycolate esters, including n-butyl glycolate, from a glyoxal aqueous solution and the corresponding alcohol in the presence of a ZSM-5 molecular sieve catalyst. google.com

Key advantages of using glyoxal include:

Bypassing Glycolic Acid: This route avoids the direct use of glycolic acid, thereby eliminating the problem of its self-polymerization. google.comgoogle.com

Potential for Bio-based Feedstocks: Glyoxal can be produced from the oxidation of ethylene (B1197577) glycol, which in turn can be derived from bio-based resources. google.comresearchgate.net This opens up a pathway for producing "green" this compound.

Table 2: Research Findings on this compound Synthesis from Glyoxal

| Study/Patent | Catalyst | Reaction Conditions | Key Findings |

| CN101735054B | CatI activation catalyst | 160±5°C, 0.5 hours | Achieved a 75% yield and 98% purity of n-butyl glycolate. google.com |

| CN101735054A | ZSM-5 molecular sieve | 140-180 °C, 0.5-1.5 hours, under nitrogen pressure | Describes a general method for preparing C4-C8 glycolate esters from glyoxal. google.com |

| Levytska et al. (2022) | Solid basic catalysts (MgO-ZrO2) | 150 °C, 1 hour (for methyl glycolate) | Demonstrated nearly 100% yield of methyl glycolate from a methanolic glyoxal solution, suggesting high potential for other alkyl glycolates. researchgate.net |

The development of these advanced synthetic methodologies, focusing on both the mitigation of side reactions with traditional feedstocks and the exploration of alternative raw materials, is critical for the sustainable and economically viable production of this compound.

Mechanistic Investigations of Butyl Glycolate Transformations and Interactions

Biochemical Hydrolysis and Metabolite Formation

Butyl glycolate (B3277807) is an ester of n-butyl alcohol and glycolic acid. europa.eu In biological systems, it undergoes rapid hydrolysis, a reaction catalyzed by non-specific esterases that are widely distributed in the body. europa.euresearchgate.net Upon contact with tissues, such as the nasal mucosa, esterases are expected to swiftly cleave the ester bond of the butyl glycolate molecule. europa.eu This enzymatic action results in the formation of its two constituent components: n-butanol and glycolic acid. europa.eu This metabolic conversion is a critical first step that dictates the subsequent biological effects of the compound, as the toxicity and irritation potential are largely attributed to the formation of glycolic acid. europa.eu The hydrolysis is a key reaction in its mechanism of action, releasing the active glycolic acid molecule.

Metabolic Pathways of Glycolic Acid

Following its release from the hydrolysis of this compound, glycolic acid enters into various metabolic pathways.

A primary metabolic route for glycolic acid involves its oxidation to glyoxylic acid. mdpi.com This intermediate, glyoxylate (B1226380), stands at a metabolic crossroads and can be further converted into several other compounds, including oxalate (B1200264), glycine, and formate. nih.govnih.gov In mammalian systems, glyoxylic acid can be oxidized to form oxalate. mdpi.comnih.gov Alternatively, it can undergo transamination to produce the amino acid glycine. mdpi.comhealthmatters.io Another potential fate of glycolic acid is its conversion to formate. nih.govnih.gov Studies on plant metabolism have shown that the oxidation of glycolic acid can yield formic acid and carbon dioxide. annualreviews.org The ultimate products of these pathways can be further broken down or excreted. nih.gov

The metabolic transformations of glycolic acid are governed by specific enzymes. Glycolic acid oxidase (GAO), an enzyme found in the peroxisomes of liver cells, is a key player. mdpi.comcapes.gov.br This flavoprotein catalyzes the aerobic oxidation of glycolate to glyoxylate. mdpi.comresearchgate.net Glycolic acid oxidase has a broad specificity for α-hydroxy acids, but glycolate is its most effective substrate. capes.gov.br

Lactate (B86563) dehydrogenase (LDH) also plays a significant role in the metabolism of glycolic acid's derivatives. nih.govrupahealth.com LDH can catalyze the oxidation of the intermediate glyoxylate to oxalate. mdpi.comrupahealth.com Furthermore, the reaction can be reversible, with some studies showing that lactic dehydrogenase can also reduce glyoxylate back to glycolate. researchgate.net The interplay between glycolic acid oxidase and lactate dehydrogenase is therefore central to determining the metabolic fate of glycolic acid in the body. nih.gov

Mechanisms of Biological Response and Toxicological Effects

The biological and toxicological effects of this compound are primarily driven by its hydrolysis product, glycolic acid, and its subsequent metabolite, oxalic acid. hmdb.ca A key mechanism of toxicity is the development of metabolic acidosis and renal injury. hmdb.ca Glycolic acid itself is a nephrotoxin, and its metabolism to oxalic acid exacerbates this effect. hmdb.ca

At a sub-cellular level, the mechanism involves the precipitation of oxalic acid with calcium ions to form insoluble calcium oxalate crystals. hmdb.ca Widespread deposition of these crystals within the kidney tubules is a major cause of renal tissue injury. europa.euhmdb.ca Histopathological findings in animal studies have confirmed the presence of these crystals in the tubules of the cortex, medulla, and papilla, which is often accompanied by inflammation and fibrosis in the surrounding tissues. europa.eu

Inhalation exposure can lead to respiratory irritation, an effect also attributed to the rapid hydrolysis of this compound to glycolic acid. europa.eu At the cellular level, this can manifest as necrosis (cell death), degeneration, and subsequent regeneration of the respiratory epithelium in the nasal passages. europa.eu General mechanisms of chemical-induced toxicity, such as the generation of reactive oxygen species (ROS) leading to oxidative stress and mitochondrial dysfunction, are recognized as potential pathways for cellular damage, although their specific roles in this compound toxicity require further detailed investigation. nih.govrroij.com

Molecular Basis of Organ-Specific Effects (e.g., Renal Tubule Crystal Accumulation, Inflammation, Fibrosis)

The organ-specific toxicity of this compound is primarily linked to its hydrolysis into n-butanol and glycolic acid. The kidney is a principal target, and the mechanisms of toxicity are largely attributable to the effects of the glycolic acid metabolite. This process shares a well-documented pathway with ethylene (B1197577) glycol, a structurally related compound.

The metabolism of glycolic acid can lead to the formation of glyoxylic acid and subsequently oxalic acid. carlroth.com Oxalic acid can then precipitate with calcium ions in the renal tubules, forming calcium oxalate crystals. europa.eunih.gov This crystal accumulation is a key initiating event in renal toxicity.

The molecular cascade following crystal deposition involves several interconnected processes:

Physical Obstruction and Cellular Damage: The formation and aggregation of calcium oxalate monohydrate (COM) crystals within the renal tubules can cause physical obstruction and direct injury to the tubular epithelial cells. nih.govecetoc.org Studies on related compounds show that these crystals are internalized by proximal tubule cells, a critical step leading to cytotoxicity. diva-portal.org This internalization can disrupt cell membranes and mitochondrial function, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, tubular necrosis and apoptosis. europa.eu

Inflammation: The initial cellular injury triggers a robust inflammatory response. Damaged epithelial cells release pro-inflammatory cytokines and chemokines, which recruit immune cells such as macrophages and T cells to the site of injury. pentachemicals.eu This influx of immune cells perpetuates the inflammatory state, contributing to further tissue damage. The process is characterized by the release of mediators like Transforming Growth Factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). carlroth.com

Fibrosis: Chronic inflammation and persistent tissue injury create a pro-fibrotic microenvironment. pentachemicals.eu Key signaling pathways, particularly the TGF-β pathway, are activated. desi.qld.gov.au TGF-β stimulates the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen. This overproduction of ECM leads to the scarring of renal tissue, known as fibrosis, which impairs kidney function. carlroth.comdesi.qld.gov.au

Table 1: Mechanistic Steps in this compound-Induced Renal Toxicity This table is interactive and can be sorted by clicking on the headers.

| Mechanistic Step | Key Molecular Events | Cellular Consequence | Reference |

|---|---|---|---|

| Metabolism | Hydrolysis of this compound to glycolic acid; oxidation to glyoxylic and oxalic acid. | Increased load of oxalate on the kidneys. | carlroth.com |

| Crystal Formation | Precipitation of oxalic acid with calcium ions in renal tubules. | Formation of calcium oxalate monohydrate (COM) crystals. | europa.eu, nih.gov |

| Cellular Injury | Internalization of COM crystals by tubular epithelial cells; mitochondrial dysfunction; ROS production. | Necrosis and apoptosis of renal tubular cells. | europa.eu, diva-portal.org |

| Inflammation | Release of pro-inflammatory cytokines (TGF-β, TNF-α, IL-1β) by damaged cells. | Recruitment and activation of macrophages and other immune cells. | carlroth.com, pentachemicals.eu |

| Fibrosis | Activation of TGF-β signaling pathway; transformation of fibroblasts to myofibroblasts. | Excessive deposition of extracellular matrix, leading to tissue scarring. | desi.qld.gov.au |

Mechanisms of Respiratory Irritation Induced by Hydrolysis Products

Inhalation of this compound can cause irritation to the respiratory tract. This effect is not caused by the parent ester itself but by its rapid hydrolysis upon contact with the moisture on mucosal surfaces. fishersci.dk The primary hydrolysis product responsible for the irritation is glycolic acid. fishersci.dknexchem.co.uk

An acute inhalation study in rats identified irritation in the upper respiratory tract, establishing a No-Observed-Adverse-Effect Concentration (NOAEC) for this effect at 400 mg/m³. fishersci.dknexchem.co.uk Glycolic acid is a known corrosive substance, and its irritant potential is dependent on its concentration and pH. carlroth.com When formed in the respiratory tract, it can directly damage the epithelial lining.

The mechanistic steps include:

Rapid Hydrolysis: Inhaled this compound is rapidly broken down by esterase enzymes present in the nasal and respiratory mucosa into glycolic acid and n-butanol. fishersci.dk

Acid-Induced Injury: As an alpha-hydroxy acid, glycolic acid lowers the local pH and acts as a chemical irritant. This can disrupt cellular homeostasis and compromise the integrity of the epithelial barrier. biochemjournal.com

Inflammatory Response: The initial cellular damage can trigger an inflammatory cascade, involving the release of inflammatory mediators. In severe cases, this can lead to pulmonary edema (fluid accumulation in the lungs), alveolitis (inflammation of the alveoli), and necrosis and shedding (desquamation) of bronchial epithelial cells. carlroth.com

Comparative Mechanistic Toxicology with Related Glycol Ethers

The toxicity of glycol ethers is highly dependent on their chemical structure, particularly the length of the alkyl ether chain. This structural variation dictates the metabolic pathway and the nature of the toxic metabolites produced, leading to different target organs and mechanisms of toxicity. This compound's toxicity profile, driven by its hydrolysis to glycolic acid and butanol, differs significantly from that of other ethylene glycol ethers.

The primary mechanism for systemic toxicity among many ethylene glycol ethers involves their metabolism via alcohol and aldehyde dehydrogenases to alkoxyacetic acids. The specific alkoxyacetic acid formed is the key determinant of the toxic effect.

Short-Chain Glycol Ethers (e.g., Ethylene Glycol Methyl Ether - EGME, Ethylene Glycol Ethyl Ether - EGEE): These compounds are metabolized to methoxyacetic acid (MAA) and ethoxyacetic acid (EAA), respectively. These metabolites are potent reproductive and developmental toxicants. The primary target organ is the testis, where they induce atrophy by causing apoptosis (programmed cell death) of spermatocytes. They also exhibit hematologic and thymic toxicity. thermofisher.cn

Longer-Chain Glycol Ethers (e.g., Ethylene Glycol Monobutyl Ether - EGBE): EGBE, which is structurally related to this compound, is metabolized to butoxyacetic acid (BAA). The characteristic toxicity of EGBE is not reproductive but hematological, specifically causing erythrocyte hemolysis (destruction of red blood cells). This effect is particularly pronounced in rodents, while human erythrocytes are significantly less sensitive.

This compound: Unlike EGBE, the toxicity of this compound is not primarily associated with hematotoxicity. Instead, its toxicity is driven by the formation of glycolic acid, leading to metabolic acidosis and renal toxicity through calcium oxalate crystal formation, a mechanism shared with the parent compound, ethylene glycol. carlroth.comnih.gov

This comparison highlights a critical principle in the toxicology of glycol ethers: small changes in the alkyl chain length can shift the primary toxic mechanism from reproductive toxicity (short chains) to hematotoxicity (longer chains) or, in the case of this compound, to renal toxicity via a different metabolic product. thermofisher.cn

Table 2: Comparative Toxicology of Ethylene Glycol Ethers This table is interactive and can be sorted by clicking on the headers.

| Compound | Primary Metabolite | Primary Target Organ(s) | Key Mechanistic Effect | Reference |

|---|---|---|---|---|

| Ethylene Glycol Methyl Ether (EGME) | Methoxyacetic Acid (MAA) | Testis, Bone Marrow, Thymus | Spermatocyte apoptosis, testicular atrophy | thermofisher.cn,, |

| Ethylene Glycol Ethyl Ether (EGEE) | Ethoxyacetic Acid (EAA) | Testis, Embryo | Testicular atrophy, teratogenicity | thermofisher.cn, |

| Ethylene Glycol Monobutyl Ether (EGBE) | Butoxyacetic Acid (BAA) | Red Blood Cells, Kidney, Liver | Erythrocyte hemolysis (rodents) | thermofisher.cn, |

| This compound | Glycolic Acid | Kidney, Respiratory Tract | Renal crystal formation, metabolic acidosis, respiratory irritation | fishersci.dk, carlroth.com, nih.gov |

Advanced Analytical Methodologies for Butyl Glycolate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating butyl glycolate (B3277807) from complex sample matrices, enabling accurate quantification and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a premier technique for evaluating the purity of butyl glycolate and identifying trace impurities. This method involves vaporizing a sample and separating its components in a gas chromatograph before they are detected and identified by a mass spectrometer. The mass spectrometer provides a fragmentation pattern for each component, which serves as a unique chemical fingerprint.

In the context of this compound, GC-MS is instrumental in detecting residual reactants from its synthesis, such as butanol and glycolic acid. It can also identify byproducts formed during production or degradation. The high sensitivity of GC-MS allows for the detection of impurities at very low levels, which is critical for quality assurance. researchgate.netnih.gov The process often involves derivatizing the organic acids to their butyl esters within the GC-MS system's injection port to ensure they are volatile enough for analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantitative analysis of this compound and for characterizing its degradation products, especially those that are non-volatile or thermally unstable and thus unsuitable for GC. HPLC separates sample components in a liquid phase under high pressure, using a variety of detectors for quantification.

This technique is particularly valuable for stability studies, where it can track the decrease in this compound concentration and the emergence of degradation products over time and under various stress conditions like heat, light, or different pH levels. The versatility of HPLC allows for method development tailored to specific matrices, ensuring accurate and reliable quantitative results.

Ion Chromatography (IC) for Glycolate Determination in Complex Matrices

Ion Chromatography (IC) is a specialized analytical technique used to separate and quantify ions. For this compound, IC is particularly useful for determining the concentration of the glycolate anion, which can be present as a raw material, an impurity, or a degradation product (e.g., from hydrolysis). thermofisher.com This method is highly effective for analyzing samples in complex aqueous matrices where other components might interfere with different techniques. thermofisher.comresearchgate.net

IC separates ions based on their interaction with an ion-exchange resin. metrohm.com A suppressor is often used to reduce the background conductivity of the eluent, thereby enhancing the signal from the analyte ions and allowing for sensitive detection. thermofisher.com Specialized columns can separate glycolate from other anions, such as chloride and sulfate (B86663), even when glycolate is present in high concentrations. thermofisher.com

Gas-Liquid Chromatography for Organic Acid Butyl Ester Separation

Gas-liquid chromatography (GLC), a form of gas chromatography where the stationary phase is a liquid coated on a solid support, is well-suited for separating volatile compounds like the butyl esters of organic acids. nih.gov The separation is based on the differential partitioning of the analytes between the inert carrier gas and the liquid stationary phase.

The choice of stationary phase is critical for achieving effective separation. Polar stationary phases, such as those based on polyethylene (B3416737) glycol (PEG) or its derivatives like polyethylene glycol adipate (B1204190), are commonly used for separating polar analytes like esters. sigmaaldrich.comacs.org These phases interact with the esters through dipole-dipole or other polar interactions, and the elution order is influenced by both the boiling point and the polarity of the compounds. Research has shown that columns with polar stationary phases can effectively separate various ester derivatives. acs.org

Table 1: Example GLC Parameters for Ester Separation

| Parameter | Value/Type |

|---|---|

| Stationary Phase | Polyethylene glycol adipate (EGA) |

| Support | Chromosorb W (acid-washed) |

| Column Type | Packed or Capillary |

| Detector | Flame Ionization Detector (FID) |

| Typical Application | Separation of amino acid butyl esters |

This table presents a generalized set of parameters based on common GLC applications for separating esterified polar compounds. Specific conditions can vary. acs.org

Spectroscopic Approaches for Structural and Functional Group Elucidation

Spectroscopy provides indispensable information about the molecular structure of this compound, confirming its identity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the precise structure of a molecule like this compound. Through ¹H NMR (proton) and ¹³C NMR (carbon-13) experiments, a complete picture of the molecular skeleton and proton environments can be obtained.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons in the butyl group (a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups) and the glycolate moiety (a singlet for the methylene group adjacent to the carbonyl). The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern reveals adjacent, non-equivalent protons. The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Together, these spectra provide unambiguous confirmation of the structural integrity of this compound, ensuring that the correct isomer has been synthesized and is free from structural rearrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. rtilab.com By passing infrared radiation through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of different chemical bonds. rtilab.com This absorption pattern creates a unique spectral fingerprint for the compound. rtilab.com

In the analysis of this compound, FTIR is instrumental for confirming its chemical structure. The spectrum of this compound exhibits characteristic absorption bands that correspond to its constituent functional groups. Key vibrational frequencies observed in the FTIR spectrum of this compound include:

C-O Stretching: This vibration, characteristic of the ester group, is a prominent feature in the spectrum.

C=O Stretching: The carbonyl group of the ester linkage gives rise to a strong absorption band.

O-H Stretching: The hydroxyl group results in a broad absorption band.

C-H Stretching: These vibrations arise from the butyl group's alkyl chain.

The precise wavenumbers for these peaks can be used to confirm the identity and purity of this compound. nist.govspectrabase.com

| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester) | Stretching | 1000-1300 |

Thermal Analysis and Physicochemical Characterization in Research

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. charnwooddiscovery.com This method is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. charnwooddiscovery.comthermalsupport.comveryst.com

For this compound, DSC analysis provides critical data on its thermal stability and phase behavior. A typical DSC thermogram for a substance like this compound would show endothermic peaks corresponding to its melting point and the onset of degradation at higher temperatures. charnwooddiscovery.com For instance, a study on tetra-n-butylammonium glycolate hydrates used DSC to determine a melting temperature of 280.9 K and a heat of fusion of 161 kJ/kg. acs.org In another study involving oligo[(ε-hydroxycaproate)-co-glycolate]dimethacrylates, DSC was employed to determine thermal transitions in a temperature range of -80 to +80 °C. acs.org

These thermal properties are crucial for understanding the behavior of this compound in various applications and for ensuring its safe handling and storage. charnwooddiscovery.com

| Thermal Property | Description | Significance for this compound |

| Melting Point (Tm) | The temperature at which a substance transitions from a solid to a liquid state. charnwooddiscovery.com | Defines the upper limit for its solid-state applications and is a key purity indicator. |

| Glass Transition (Tg) | The temperature at which an amorphous solid becomes rubbery or viscous. thermalsupport.com | Relevant for understanding the behavior of polymeric materials containing this compound. |

| Crystallization Temperature (Tc) | The temperature at which a substance crystallizes from a molten or amorphous state. mdpi.com | Important for controlling the solid-state properties of this compound. |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt a substance at its melting point. acs.org | Provides information about the intermolecular forces within the crystal lattice. |

| Degradation Onset | The temperature at which the chemical decomposition of the substance begins. charnwooddiscovery.com | Determines the maximum processing and storage temperature to avoid chemical breakdown. |

Hansen Solubility Parameters (HSPs) are a method for predicting the solubility of a substance in a given solvent. stevenabbott.co.uk The total solubility parameter (δ) is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). stevenabbott.co.ukstevenabbott.co.uk The principle is that substances with similar HSPs are likely to be miscible. stevenabbott.co.uk

For this compound, determining its HSPs is essential for its use as a solvent and in formulations. The HSPs can be estimated using group contribution methods or determined experimentally through solubility tests in a range of characterized solvents. researchgate.netnih.gov The HSP values for this compound would reflect the contributions of its non-polar butyl chain, the polar ester group, and the hydrogen-bonding hydroxyl group.

| Hansen Parameter | Description | Relevance to this compound Structure |

| δD (Dispersion) | Energy from atomic forces. | Contribution from the non-polar butyl alkyl chain. |

| δP (Polar) | Energy from intermolecular forces. | Significant contribution from the polar ester group (C=O). |

| δH (Hydrogen Bonding) | Energy from hydrogen bonds. | Primarily from the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. |

Computational Chemistry and Cheminformatics in Analytical Science

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological or environmental activity. nih.govfarmaciajournal.com In the context of this compound, QSAR can be used to predict its degradation rate, which is crucial for assessing its environmental persistence. researchgate.net

QSAR models for ester degradation often use molecular descriptors such as lipophilicity (logP), electronic parameters, and steric factors to predict the rate of hydrolysis. nih.govacs.org For instance, a QSAR study on ester hydrolysis might identify the charge on specific atoms and the lipophilicity as key predictors of the hydrolysis rate constant. nih.gov These models are developed using a training set of compounds with known degradation rates and then validated using a separate test set. nih.gov The use of QSAR can reduce the need for extensive experimental testing. farmaciajournal.comeuropa.eu

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can provide detailed insights into the behavior of molecules in different environments. nih.gov

For this compound, MD simulations can be employed to assess its environmental fate. This includes modeling its interactions with water, soil components, and biological membranes. For example, simulations can predict how this compound partitions between water and air or adsorbs to soil organic matter. nih.gov These simulations can also provide insights into the mechanisms of its biodegradation by modeling its interaction with enzymes like esterases. This computational approach complements experimental studies and helps to build a comprehensive understanding of the environmental behavior of this compound. nih.gov

Environmental Fate and Ecotoxicological Pathway Analysis of Butyl Glycolate

Environmental Distribution and Transport Modeling

The environmental distribution of butyl glycolate (B3277807) is largely dictated by its use in various industrial applications, which can lead to its introduction into aquatic and atmospheric systems.

Modeling of Waterway Entry and Dispersal through Industrial Runoff

Butyl glycolate is utilized in the manufacturing of a range of products, including lacquers, varnishes, inks, and adhesives. frontiersin.org Industrial wastewater and runoff from manufacturing sites represent potential entry points for this compound into waterways. nih.govpetrotejaratirsa.com While specific models for the transport of this compound in industrial runoff are not widely available in the reviewed literature, general principles of pollutant transport in rivers can be applied. researchgate.net The movement and dispersal of the compound in aquatic environments would be influenced by factors such as the flow rate of the receiving water body, the initial concentration of the effluent, and the compound's solubility and density. researchgate.net

The design and simulation of reactive distillation columns for this compound production have been studied, indicating that the potential for release during manufacturing processes is a consideration. frontiersin.org In the event of a spill or direct discharge, the compound's fate would be governed by advection, diffusion, and degradation processes within the river system. researchgate.net Given its use in industrial settings, protocols for managing contaminated land and water often include considerations for compounds like this compound. nih.govgov.bc.ca

Atmospheric Volatilization and Photo-oxidation Kinetics

The potential for this compound to enter the atmosphere is determined by its volatility. One of its key physical properties in this regard is the Henry's Law constant, which for this compound is 0.383 Pa m³/mol at 20 °C. carlroth.com This value suggests a moderate potential for volatilization from water surfaces.

Once in the atmosphere, the dominant degradation pathway for glycol ethers is reaction with hydroxyl (OH) radicals. researchgate.netresearchgate.net While a specific rate constant for the reaction of this compound with OH radicals was not found in the reviewed literature, data for similar glycol ethers can provide an estimation. For example, the rate constants for the reaction of OH radicals with diethylene glycol ethyl ether and diethylene glycol n-butyl ether are 5.72 ± 0.85 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and 7.44 ± 0.94 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. researchgate.net The photo-oxidation of 2-ethoxyethanol, another related glycol ether, has been studied to understand its autoxidation pathways, which are increasingly important in modern urban atmospheres with lower NOx levels. dtic.milku.dk The reaction of this compound with OH radicals is expected to be the primary mechanism of its atmospheric removal, leading to the formation of various oxidation products. researchgate.netresearchgate.net

Table 1: Estimated Atmospheric Fate Parameters for this compound

| Parameter | Value | Source/Basis |

|---|---|---|

| Henry's Law Constant | 0.383 Pa m³/mol at 20 °C | carlroth.com |

| Estimated OH Radical Reaction Rate Constant | ~3-8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Based on similar glycol ethers researchgate.net |

Biodegradation Pathways and Kinetics

This compound is generally considered to be readily biodegradable, meaning it is unlikely to persist in the environment. echemi.comechemi.com

Aerobic and Anaerobic Degradation Studies

This compound is classified as readily biodegradable based on standard screening tests, such as those outlined in the OECD 301 guidelines. oecd.orgoecd.orgsitubiosciences.com This indicates that it can be effectively broken down by microorganisms in the presence of oxygen. While specific kinetic data for the aerobic biodegradation of this compound is not extensively detailed in the available literature, the "readily biodegradable" classification implies that it meets specific criteria for the extent and rate of degradation, typically >60-70% in a 28-day period. oecd.orgoecd.org

Information on the anaerobic biodegradation of this compound is less specific. However, upon hydrolysis, its degradation products are glycolic acid and n-butanol. europa.eu Both of these compounds are known to be biodegradable under anaerobic conditions. For instance, studies have shown the anaerobic degradation of glycolic acid by thermophilic bacteria like Moorella sp. nih.gov The anaerobic biodegradation of various organic chemicals, including alcohols, has been documented in groundwater systems. usgs.govresearchgate.net

Table 2: Biodegradation Potential of this compound and its Hydrolysis Products

| Compound | Aerobic Biodegradation | Anaerobic Biodegradation | Key Findings |

|---|---|---|---|

| This compound | Readily Biodegradable | Expected to be biodegradable | Hydrolyzes to glycolic acid and n-butanol. echemi.comechemi.comeuropa.eu |

| Glycolic Acid | Readily Biodegradable | Biodegradable | Can be metabolized by various bacteria, including Pseudomonas and Moorella. nih.govnih.goveuropa.eu |

Identification and Characterization of Biodegradation Products

The initial step in the biodegradation of this compound is expected to be the hydrolysis of the ester bond, yielding glycolic acid and n-butanol. europa.eu This reaction can be facilitated by esterase enzymes present in various microorganisms.

Following hydrolysis, these two primary degradation products enter separate metabolic pathways:

Glycolic Acid: This compound can be oxidized to glyoxylic acid and further metabolized through pathways like the glycerate pathway or the dicarboxylic acid cycle in bacteria such as Pseudomonas and Moorella. nih.govnih.govasm.org Ultimately, it is converted to compounds that can enter the central carbon metabolism of the microorganisms. mdpi.com

n-Butanol: This alcohol can be oxidized by alcohol dehydrogenases to butanal and then to butyric acid, which is subsequently metabolized via the β-oxidation pathway. nih.govresearchgate.net

The complete biodegradation of this compound results in the formation of carbon dioxide, water, and microbial biomass.

Role of Microbial Communities in Environmental Degradation

The environmental degradation of this compound is mediated by a diverse range of microbial communities capable of breaking down the parent compound and its hydrolysis products. While studies specifically targeting this compound-degrading microbial communities are limited, research on related compounds provides significant insights.

Microorganisms from the genera Pseudomonas and Xanthobacter have been shown to degrade glycol ethers and their components. nih.gov

Pseudomonas species are well-known for their metabolic versatility and have been shown to degrade a wide variety of organic compounds, including glycolic acid. nih.govnih.govmdpi.complos.org They possess the enzymatic machinery to channel the degradation products of this compound into their central metabolic pathways.

Xanthobacter species , such as Xanthobacter autotrophicus, are capable of utilizing alcohols like n-butanol as a carbon source. microbiologyresearch.orgnih.govasm.orgresearchgate.net These bacteria produce dehalogenases and other enzymes that allow them to break down various organic molecules.

The degradation of this compound in a mixed microbial community, such as in an activated sludge system, would likely involve the synergistic action of different microbial populations. Some organisms would be responsible for the initial hydrolysis, while others would specialize in the degradation of the resulting glycolic acid and n-butanol.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glycolic acid |

| n-Butanol |

| Diethylene glycol ethyl ether |

| Diethylene glycol n-butyl ether |

| 2-Ethoxyethanol |

| Glyoxylic acid |

| Butanal |

| Butyric acid |

| Carbon dioxide |

Ecotoxicological Mechanisms in Aquatic Ecosystems

The ecotoxicological profile of this compound in aquatic environments is primarily associated with its classification as a phthalate (B1215562) ester, a group of chemicals widely used as plasticizers. ontosight.ai While it is generally considered harmful to aquatic life with long-lasting effects, the specific mechanisms of its toxicity, particularly concerning endocrine disruption, are subject to ongoing evaluation and differing classifications. tcichemicals.comlgcstandards.com

Advanced Environmental Risk Assessment Methodologies

An environmental risk assessment (ERA) for a chemical like this compound involves a systematic process to evaluate its potential adverse effects on ecosystems. Modern ERA methodologies are moving beyond simple acute toxicity tests to incorporate more complex and ecologically relevant endpoints. oecd.org

Key components of an advanced ERA framework that would be applied to this compound include:

Tiered Assessment Approach : Risk assessments are often conducted in tiers. Initial tiers use conservative assumptions and readily available data (e.g., physicochemical properties, basic toxicity data) to screen for potential risks. noaa.gov If a potential risk is identified, higher-tier assessments are conducted, which involve more complex, specific, and realistic studies, such as chronic exposure tests and field monitoring. noaa.gov

Integration of Sublethal Endpoints : Advanced assessments place greater emphasis on sublethal effects, which can occur at lower concentrations than those causing mortality but can have significant impacts at the population level. For this compound, this would mean a specific focus on its potential for endocrine disruption, as discussed in section 5.3.1. oecd.orgresearchgate.net Effect-based tools and bioassays designed to detect hormonal activity are increasingly used for this purpose. oecd.org

Consideration of Bioaccumulation and Trophic Transfer : The assessment must account for the compound's behavior in the food web. As noted in section 5.3.2, it is insufficient to only assess the parent compound. An advanced ERA would also model or measure the formation and fate of metabolites, such as monobutyl phthalate, which may have different bioaccumulation potentials. nih.gov The calculation of Trophic Magnification Factors (TMFs) from field data is a key tool in this process. oup.com

Use of Species Sensitivity Distributions (SSDs) : Rather than relying on toxicity data from a single species, SSDs are statistical distributions fitted to toxicity data from multiple species representing different trophic levels and taxa within an ecosystem. This approach allows for the estimation of a concentration that is protective of a specified percentage (e.g., 95%) of the species in the aquatic community, providing a more robust and ecologically relevant threshold.

Exposure and Fate Modeling : Sophisticated models are used to predict the environmental concentrations of this compound in various compartments (water, sediment, biota) based on its usage, release patterns, and physicochemical properties like water solubility and partitioning coefficients. These predicted environmental concentrations (PECs) are then compared to the predicted no-effect concentrations (PNECs) derived from toxicity data (like those from SSDs) to characterize risk.

The U.S. Environmental Protection Agency's (EPA) Integrated Risk Information System (IRIS) provides human health assessments, and while an entry for butyl phthalyl this compound exists, it has not been recently evaluated for all endpoints and focuses on mammalian toxicology. epa.gov A comprehensive environmental risk assessment would need to integrate the potential for endocrine disruption and the biomagnification of its metabolites to fully characterize the risk this compound poses to aquatic ecosystems.

Advanced Applications and Synthesis of Butyl Glycolate Derivatives in Scientific Research

Role as a Solvent in Complex Organic Synthesis

Butyl glycolate's utility as a solvent in organic synthesis is a subject of considerable interest. Its molecular structure, which includes both ester and hydroxyl functional groups, imparts a moderate polarity that allows it to dissolve a wide range of substances. scbt.com

Application as a Medium for Polar and Non-polar Substrates

The dual-character of butyl glycolate (B3277807), possessing both polar and non-polar attributes, makes it an effective medium for reactions involving a variety of substrates. Polar solvents are known to enhance reaction rates for polar reactions by stabilizing charged intermediates, while non-polar solvents are often preferred for non-polar reactions. researchgate.net this compound's ability to create a suitable environment for both types of reactants is a significant advantage in complex multi-step syntheses where intermediates may have varying polarities. masterorganicchemistry.com This versatility simplifies reaction setups by potentially eliminating the need for solvent-switching between reaction steps. nih.gov

Development of this compound-Based Biochemical Reagents

In the realm of biochemistry, this compound and its derivatives are utilized in the preparation of specialized reagents. For instance, glycolate derivatives are integral to certain prebiotic chemistry hypotheses and are used in the synthesis of complex molecules like N-(α-hydroxyacetyl)-(S)-isoleucine. smolecule.com The synthesis of these reagents often involves the esterification of glycolic acid or the use of silyl (B83357) glyoxylates as flexible conjunctive reagents in multicomponent coupling reactions. fgcu.edu The ability of this compound to undergo reactions such as hydrolysis and oxidation allows for the creation of a diverse array of glycolic acid derivatives for various analytical and synthetic purposes.

Integration into Pharmaceutical Formulation Science

Enhancement of Drug Solubility and Stability in Formulations

This compound's solvent properties are leveraged to improve the solubility and stability of active pharmaceutical ingredients (APIs). Its surfactant-like properties can help reduce surface tension in liquid formulations, which can be beneficial for creating stable emulsions or suspensions. smolecule.com The stability of formulations containing this compound derivatives, such as butyl phthalyl this compound, has been noted to be very good against heat and light. chemicalbook.com

Optimization of Drug Loading and Release Kinetics in Delivery Systems

In drug delivery systems, the properties of the polymer matrix and the drug itself influence drug loading and release kinetics. google.comnih.gov While direct research on this compound's specific impact on drug loading and release is emerging, the principles of polymer-drug interactions provide a framework for understanding its potential role. For instance, in polymeric nanoparticles like those made from poly(lactic-co-glycolic acid) (PLGA), a higher glycolate content can increase the hydrophilicity and degradation rate of the polymer, leading to faster drug release. mdpi.com This suggests that incorporating this compound or its derivatives into drug delivery systems could offer a way to modulate drug release profiles. The optimization of these systems often involves experimental designs to study variables like drug loading and release kinetics.

Application of In Vitro Dissolution Testing Methodologies (e.g., USP Apparatus II)

To evaluate the performance of drug formulations, in vitro dissolution testing is essential. rssl.com The USP Apparatus II (paddle apparatus) is a standard method used to assess the drug release from solid oral dosage forms. rssl.comresearchgate.netgoogle.com This testing is critical throughout the drug development process to ensure batch-to-batch consistency and to predict in vivo performance. rssl.comfda.gov For formulations containing this compound, dissolution studies would be performed under specified conditions (e.g., pH, rotation speed) to generate a dissolution profile, which characterizes the rate and extent of drug release over time. researchgate.netfda.gov

Synthesis and Characterization of Novel this compound Derivatives

The functionalization and derivatization of this compound open avenues for creating novel molecules with tailored properties for specific applications. Research in this area focuses on introducing new functional groups to the this compound backbone, leading to compounds with enhanced performance as polymer additives, specialized reagents for synthesis, and components of advanced materials like ionic liquids.

Butyl Phthalyl this compound in Polymer Additives and Plasticizers

Butyl phthalyl this compound (BPBG) is a significant derivative of this compound, primarily utilized as a plasticizer in the polymer industry. cymitquimica.com Its chemical structure, which combines a phthalate (B1215562) moiety with butyl and this compound groups, imparts flexibility, durability, and processability to various plastic materials. cymitquimica.comontosight.ai The compound, with the chemical formula C18H24O6 and CAS number 85-70-1, is a colorless to pale yellow, oily liquid with low volatility and good thermal stability. cymitquimica.comontosight.aichemdad.com

As a plasticizer, BPBG is incorporated into polymer matrices to reduce intermolecular forces and increase the mobility of polymer chains. This action effectively lowers the glass transition temperature, making the material softer and more pliable. Its primary application is with polyvinyl chloride (PVC), where it enhances the flexibility of the final product. chemdad.comchemicalbook.com It is also used in other resinous and polymeric coatings, adhesives, and packaging films, where it contributes to improved heat and light stability. ontosight.aichemdad.comchemicalbook.comspecialchem.com The presence of the glycolate group can enhance compatibility with other materials in a formulation. cymitquimica.com Due to its function in materials that may come into contact with food, butyl phthalyl this compound is regulated as an indirect food additive for use as a component of adhesives and in food-packaging materials. nih.gov

Table 1: Properties of Butyl Phthalyl this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 85-70-1 | ontosight.aispecialchem.com |

| Molecular Formula | C18H24O6 | ontosight.aichemdad.com |

| Molecular Weight | 336.38 g/mol | chemdad.com |

| Boiling Point | 220 °C (at 10 mmHg) | chemdad.com |

| Density | 1.1 g/cm³ | chemdad.com |

| Refractive Index | n20/D 1.49 | chemdad.com |

| Appearance | Clear colorless liquid/oil | chemdad.com |

Tert-Butyl Glycolate as a Reagent in Organic Synthesis

Tert-butyl glycolate, also known as glycolic acid tert-butyl ester, is a versatile building block and reagent in modern organic synthesis. chemimpex.com Its structure features a sterically bulky tert-butyl group, which serves as a useful protecting group for the carboxylic acid functionality of glycolic acid. This protection allows for selective reactions at the hydroxyl group without interference from the acid moiety. The tert-butyl ester can be cleaved under specific acidic conditions when the protection is no longer needed. organic-chemistry.org

One key application of tert-butyl glycolate is in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com For instance, it is used as a reagent in the synthesis of 1,5-diarylpyrazole derivatives, which are known to have herbicidal activity. chemicalbook.com A patented method for its preparation involves the esterification of glycolic acid with anhydrous tert-butanol (B103910) using a perfluorosulfonic acid resin as a catalyst, achieving a yield of 52%. google.com

In more advanced applications, tert-butyl glycolate serves as a precursor to reactive intermediates like glycolate enolates. fgcu.eduorgsyn.org Silyl glyoxylates, derived from tert-butyl glycolate, can react with various nucleophiles to form alkoxides that undergo a Current time information in Bangalore, IN.acs.org-Brook rearrangement to generate glycolate enolates. fgcu.eduorgsyn.org These enolates are potent nucleophiles that can be trapped with electrophiles, such as aldehydes, to form new carbon-carbon bonds and construct complex, orthogonally protected diol products. fgcu.eduorgsyn.org This methodology is valuable for creating densely functionalized molecules with high stereocontrol. fgcu.eduesn.ac.lkresearchgate.net

Formation of this compound-Derived Ionic Liquids (e.g., 1-Butyl Imidazolium (B1220033) Glycolate)

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. This compound derivatives are used to form a class of protic ionic liquids (PILs) where the glycolate anion is paired with an organic cation.